Cas no 3258-02-4 (EIDD-1931)

EIDD-1931 化学的及び物理的性質
名前と識別子
-
- Uridine, 4-oxime
- EIDD-1931
- 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-(hydroxyamino)pyrimidin-2(1H)-one
- UNII-C3D11PV2O4
- EiDD1931
- 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-4-hydroxyamino-1H-pyrimidin-2-one
- BS-47105
- AT13085
- C3D11PV2O4
- (E)-1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-(hydroxyimino)-3,4-dihydropyrimidin-2(1H)-one
- BDBM430624
- N-hydroxycytidine
- MFCD01675695
- CS-0088698
- N4-Hydroxycytidine
- CHEMBL2178720
- Cytidine, N-hydroxy-
- N(4)-Hydroxycytidine
- DTXSID20186274
- EN300-7534996
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-(hydroxyimino)-3,4-dihydropyrimidin-2(1H)-one
- N-hydroxy-3,4-dihydrocytidine
- EX-A3655
- Beta-D-N4-hydroxycytidine
- SCHEMBL24780346
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)-1,2-dihydropyrimidin-2-one
- 3258-02-4
- GTPL10735
- CCRIS 1074
- 4-N-Hydroxycytidine
- SCHEMBL5190819
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyimino)-1,2,3,4-tetrahydropyrimidin-2-one
- EIDD 1931
- beta-D-N(4)-hydroxycytidine
- CHEBI:180654
- 4-oxime uridine
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-(hydroxyamino)pyrimidin-2-one
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one
- 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-(hydroxyimino)-3,4-dihydropyrimidin-2(1H)-one
- N-4-Hydroxycytidine
- HY-125033
- Z4171362498
- β-D-N4-hydroxycytidine
- NHC
- EIDD-1931(NHC)
- (1-Methylpyrrolidin-3-yl)methanamine
- N4-Hydroxycytidine; N-Hydroxy-Cytidine; Nhc; (Z)-1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(Hydroxymethyl)Tetrahydrofuran-2-Yl)-4-(Hydroxyimino)-3,4-Dihydropyrimidin-2(1H)-One; Molnupiravir Impurity B; Eidd 1931
- DTXCID30108765
- beta-D-N-4-Hydroxycytidine
- U56
- DA-51063
- 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl)-4-(hydroxyamino)-1,2-dihydropyrimidin-2-one
- 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl)-4-(hydroxyamino)pyrimidin-2-one
-
- MDL: MFCD01675695
- インチ: InChI=1S/C9H13N3O6/c13-3-4-6(14)7(15)8(18-4)12-2-1-5(11-17)10-9(12)16/h1-2,4,6-8,13-15,17H,3H2,(H,10,11,16)
- InChIKey: XCUAIINAJCDIPM-UHFFFAOYSA-N
- SMILES: C1(N2C=C/C(=N\O)/NC2=O)OC(CO)C(O)C1O
計算された属性
- 精确分子量: 259.08049
- 同位素质量: 259.08
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 氢键受体数量: 6
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 398
- 共价键单元数量: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: _2.2
- トポロジー分子極性表面積: 135Ų
じっけんとくせい
- 密度みつど: 1.93
- Boiling Point: 576.1°Cat760mmHg
- フラッシュポイント: 302.2°C
- Refractive Index: 1.753
- PSA: 134.85
EIDD-1931 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | AE177054-10 mg |
EIDD-1931 |
3258-02-4 | 10mg |
$95.40 | 2023-01-05 | ||
Ambeed | A1241627-5g |
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-(hydroxyimino)-3,4-dihydropyrimidin-2(1H)-one |
3258-02-4 | 99% | 5g |
$308.0 | 2025-02-19 | |
Ambeed | A1241627-25g |
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-(hydroxyimino)-3,4-dihydropyrimidin-2(1H)-one |
3258-02-4 | 99% | 25g |
$920.0 | 2025-02-19 | |
TRC | E985800-1g |
EIDD 1931 |
3258-02-4 | 1g |
$ 1499.00 | 2023-09-07 | ||
LKT Labs | E325127-5 mg |
EIDD-1931 |
3258-02-4 | ≥99% | 5mg |
$81.80 | 2023-07-11 | |
MedChemExpress | HY-125033-10mg |
EIDD-1931 |
3258-02-4 | 99.96% | 10mg |
¥350 | 2024-04-18 | |
TRC | E985800-5mg |
EIDD 1931 |
3258-02-4 | 5mg |
50.00 | 2021-08-13 | ||
DC Chemicals | DC21382-100 mg |
EIDD-1931(NHC) |
3258-02-4 | >98% | 100mg |
$450.0 | 2022-02-28 | |
Biosynth | AE177054-25 mg |
EIDD-1931 |
3258-02-4 | 25mg |
$159.00 | 2023-01-05 | ||
Ambeed | A1241627-1mg |
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-(hydroxyimino)-3,4-dihydropyrimidin-2(1H)-one |
3258-02-4 | 99% | 1mg |
$5.0 | 2025-02-19 |
EIDD-1931 合成方法
Synthetic Circuit 1
1.2 Reagents: Sulfuric acid Solvents: Methanol ; 5 min, 100 °C
Synthetic Circuit 2
1.2 Reagents: Sulfuric acid Solvents: Methanol ; 100 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
EIDD-1931 Raw materials
EIDD-1931 Preparation Products
EIDD-1931 関連文献
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Hadeel A. Khalil,Nermeen A. Hassanein,Amira F. El-Yazbi RSC Adv. 2023 13 13224
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N. R. Jena Phys. Chem. Chem. Phys. 2020 22 28115
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Gamal El-Din A. Abuo-Rahma,Mamdouh F. A. Mohamed,Tarek S. Ibrahim,Mai E. Shoman,Ebtihal Samir,Rehab M. Abd El-Baky RSC Adv. 2020 10 26895
-
Ajaz Ahmed,Qazi Naveed Ahmed,Debaraj Mukherjee RSC Adv. 2021 11 36143
-
Dweipayan Goswami RSC Adv. 2021 11 29015
-
Phillip T. Lowe,David O’Hagan Chem. Soc. Rev. 2023 52 248
-
7. Medicinal chemistry strategies for discovering antivirals effective against drug-resistant virusesYue Ma,Estrella Frutos-Beltrán,Dongwei Kang,Christophe Pannecouque,Erik De Clercq,Luis Menéndez-Arias,Xinyong Liu,Peng Zhan Chem. Soc. Rev. 2021 50 4514
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N. Vasudevan,Grace P. Ahlqvist,Catherine P. McGeough,Dinesh J. Paymode,Flavio S. P. Cardoso,Tobias Lucas,Jule-Phillip Dietz,Till Opatz,Timothy F. Jamison,Frank B. Gupton,David R. Snead Chem. Commun. 2020 56 13363
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Li Xiang,Tianwen Hu,Haitao Xue,Wenfang Pan,Yuanchao Xie,Jingshan Shen Org. Biomol. Chem. 2023 21 2754
-
Eugene N. Muratov,Rommie Amaro,Carolina H. Andrade,Nathan Brown,Sean Ekins,Denis Fourches,Olexandr Isayev,Dima Kozakov,José L. Medina-Franco,Kenneth M. Merz,Tudor I. Oprea,Vladimir Poroikov,Gisbert Schneider,Matthew H. Todd,Alexandre Varnek,David A. Winkler,Alexey V. Zakharov,Artem Cherkasov,Alexander Tropsha Chem. Soc. Rev. 2021 50 9121
EIDD-1931に関する追加情報
Exploring Uridine, 4-oxime (CAS No. 3258-02-4): Properties, Applications, and Research Insights
Uridine, 4-oxime (CAS No. 3258-02-4) is a chemically modified nucleoside derivative that has garnered significant attention in biochemical and pharmaceutical research. This compound, structurally derived from uridine through the introduction of an oxime group at the 4-position, exhibits unique properties that make it valuable in various scientific applications. Researchers are particularly interested in its potential roles in nucleotide metabolism, RNA synthesis, and as a precursor for novel therapeutic agents.
The molecular structure of Uridine, 4-oxime features a pyrimidine ring with an oxime functional group (–C=N–OH), which significantly alters its chemical behavior compared to native uridine. This modification enhances its reactivity in certain biochemical pathways, making it a useful tool for studying enzyme mechanisms and nucleic acid interactions. Recent studies have explored its stability under physiological conditions, solubility profiles, and potential as a biomarker in metabolic studies.
In the pharmaceutical sector, Uridine, 4-oxime is being investigated for its potential applications in drug development. Its ability to modulate nucleotide pools and influence RNA synthesis has sparked interest in therapies targeting neurological disorders, viral infections, and cancer. For instance, researchers are examining its role in enhancing the efficacy of antiviral drugs by interfering with viral RNA replication. Additionally, its neuroprotective properties are being studied in models of neurodegenerative diseases like Alzheimer's and Parkinson's.
The synthesis of Uridine, 4-oxime typically involves the chemical modification of uridine under controlled conditions. Advanced techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. These methods ensure that the compound meets the stringent requirements for research and industrial applications. The growing demand for high-purity nucleoside analogs has also driven innovations in production scalability and cost-effectiveness.
From a commercial perspective, the market for Uridine, 4-oxime is expanding due to its diverse applications in life sciences and biotechnology. Companies specializing in fine chemicals and research reagents are increasingly offering this compound to meet the needs of academic and industrial laboratories. Its inclusion in high-throughput screening libraries and drug discovery platforms highlights its relevance in modern pharmaceutical research.
Recent advancements in genomic medicine and RNA-based therapeutics have further elevated the importance of Uridine, 4-oxime. As scientists delve deeper into the mechanisms of RNA modification and its impact on gene expression, compounds like this are becoming indispensable tools. The rise of personalized medicine and targeted therapies has also created new opportunities for its use in diagnostic assays and therapeutic formulations.
Environmental and safety considerations are paramount when handling Uridine, 4-oxime. While it is not classified as hazardous under standard regulations, proper laboratory practices should be followed to ensure safe usage. Researchers are advised to consult material safety data sheets (MSDS) and adhere to guidelines for chemical handling and disposal. These precautions are essential to maintain a safe working environment and prevent unintended exposure.
Looking ahead, the future of Uridine, 4-oxime appears promising, with ongoing research uncovering new applications and benefits. Its role in epigenetics, RNA biology, and drug discovery continues to evolve, driven by technological advancements and a deeper understanding of cellular processes. As the scientific community explores its full potential, this compound is likely to remain a focal point in cutting-edge research and innovation.
For researchers and industry professionals seeking reliable sources of Uridine, 4-oxime, it is crucial to partner with reputable suppliers who provide high-quality, well-characterized products. Certificates of analysis (CoA) and detailed technical specifications are essential for ensuring consistency and reproducibility in experimental outcomes. By prioritizing quality and transparency, stakeholders can maximize the utility of this versatile compound in their work.
In summary, Uridine, 4-oxime (CAS No. 3258-02-4) represents a fascinating area of study at the intersection of chemistry, biology, and medicine. Its unique properties and broad applicability make it a valuable asset in both basic and applied research. As scientific knowledge advances, this compound is poised to play an increasingly significant role in addressing some of the most pressing challenges in healthcare and biotechnology.
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